3-Hydroxypropionitrile
Description
The Multifaceted Role of 3-Hydroxypropionitrile as a Chemical Building Block
The presence of both a hydroxyl and a nitrile functional group allows this compound to participate in a wide array of chemical reactions, making it a pivotal intermediate in the synthesis of numerous valuable chemicals. solubilityofthings.comacs.org Its reactivity enables its use in nucleophilic additions, hydration, and hydrogenation processes. acs.org
A primary application of 3-HPN is in the production of 3-hydroxypropionic acid (3-HP), a key platform chemical. nbinno.com 3-HP serves as a precursor for the manufacturing of biodegradable polymers like polyesters, polyamides, and polyurethanes. nbinno.com Furthermore, 3-HP can be converted into other commercially significant chemicals, including acrylic acid, acrylamide (B121943), and 1,3-propanediol. nih.govmdpi.com The synthesis of acrylic acid from 3-HP, which can be derived from 3-HPN, presents a more sustainable alternative to the conventional fossil-fuel-based methods. acs.org
Beyond its role in producing 3-HP, this compound is a direct precursor in the synthesis of other important compounds. For instance, it can be used to produce acrylamide and acrylonitrile (B1666552). nbinno.com Historically, 3-HPN was a significant feedstock for acrylonitrile production, although this process is no longer the primary commercial route. chemicalbook.com Additionally, it serves as a starting material for the synthesis of malonic acid. biosynth.com
The versatility of 3-HPN extends to more specialized applications. It is used in the synthesis of amidoximes, which are precursors for energetic heterocyclic compounds and have applications in pharmaceutical chemistry. acs.orgresearchgate.net In the field of materials science, 3-HPN is explored for developing novel materials and polymers and has been used as a component in solid-state electrolytes for dye-sensitized solar cells and lithium batteries. solubilityofthings.comresearchgate.netsigmaaldrich.com
Evolution of Research Trajectories for this compound
The research focus on this compound has evolved significantly over the decades, mirroring broader trends in the chemical industry towards sustainability and advanced material development.
Early Industrial Applications: Initially, 3-HPN was primarily utilized in large-scale industrial processes. It was a key intermediate in the first commercial methods for producing acrylic acid and its esters. chemicalbook.com A significant application was in the manufacture of acrylonitrile, a crucial monomer for synthetic fibers and plastics. chemicalbook.comgoogle.com These early routes often involved the reaction of ethylene (B1197577) chlorohydrin with sodium cyanide or the reaction of ethylene oxide with hydrogen cyanide. google.comgoogle.com However, these methods have been largely superseded by more economical and efficient processes based on propylene (B89431) oxidation. google.com
Shift Towards Greener Chemistry: In recent years, there has been a renewed interest in 3-HPN as a key component of bio-based chemical production pathways. The focus has shifted towards producing 3-hydroxypropionic acid (3-HP) from renewable resources, with 3-HPN being a potential intermediate. nih.govresearchgate.net Research is actively exploring the enzymatic or whole-cell biocatalytic conversion of 3-HPN to 3-HP. mdpi.combohrium.com For example, the yeast Meyerozyma guilliermondii has been shown to effectively hydrolyze 3-HPN into 3-HP. nih.govbohrium.com This biotechnological approach avoids the harsh conditions and toxic reagents associated with traditional chemical hydrolysis. mdpi.comresearchgate.net
Advanced Materials and Niche Applications: Contemporary research is also delving into more specialized applications of 3-HPN. Its unique properties have led to its investigation as a polar solvent and as a component in advanced materials. chemicalbook.comcambridge.org For instance, its use in solid-state electrolytes for batteries and solar cells is an active area of research. researchgate.netsigmaaldrich.comcambridge.org Furthermore, its role as a building block for complex molecules in pharmaceutical and agrochemical synthesis continues to be explored. nbinno.com Recent studies have demonstrated its use in palladium-catalyzed multicomponent reactions to synthesize substituted dihydrochalcones, highlighting its potential in creating diverse molecular architectures. acs.orgfigshare.com
Contemporary Significance and Emerging Research Frontiers of this compound
In the current landscape of chemical research, this compound holds significant promise, particularly in the context of sustainable chemistry and the development of high-performance materials.
A Key Player in Biorefineries: A major frontier for 3-HPN is its integration into biorefinery concepts. The production of 3-HP from renewable feedstocks like glycerol (B35011) and glucose is a focal point of industrial biotechnology. nih.govmdpi.com Within this framework, the enzymatic hydrolysis of 3-HPN to 3-HP stands out as a potentially highly efficient route. bme.hu Research is focused on discovering and engineering robust enzymes, such as nitrilases, that can perform this conversion under mild conditions, generating high titers of 3-HP. bme.hu This bio-based route to 3-HP and its derivatives, like acrylic acid, offers a green alternative to petroleum-based production. acs.org
Advanced Functional Materials: The unique physicochemical properties of this compound make it an attractive component for advanced functional materials. Its high polarity and ability to dissolve various salts have led to its use in electrolytes for electrochemical devices. chemicalbook.comcambridge.org Research is ongoing to develop novel solid-state electrolytes based on 3-HPN for safer and more efficient lithium batteries. researchgate.net Furthermore, its potential as a building block for new classes of surfactants derived from renewable resources like fructose (B13574) is being explored, which could lead to more sustainable cleaning and personal care products. rsc.org
Pharmaceutical and Agrochemical Synthesis: The dual functionality of 3-HPN continues to be exploited in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. nbinno.com It serves as a versatile intermediate for creating heterocyclic compounds, which are common motifs in drug molecules. acs.orgresearchgate.net For example, it is a precursor for the synthesis of the anti-cancer drug 5-fluorouracil. nbinno.com In the agrochemical sector, it is used in the production of herbicides and insecticides. nbinno.com Emerging research in catalysis, such as the palladium-catalyzed reactions, is expanding the synthetic toolbox for utilizing 3-HPN to build valuable and complex molecular structures. acs.orgfigshare.com
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅NO |
| Molar Mass | 71.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.04 g/mL at 25 °C |
| Melting Point | -46 °C |
| Boiling Point | 228 °C |
| Solubility in Water | Miscible |
Source: cymitquimica.comsigmaaldrich.comchembk.commerckmillipore.com
Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Acetone | Miscible |
| Benzene | Insoluble |
| Carbon Disulfide | Insoluble |
| Carbon Tetrachloride | Insoluble |
| Diethyl Ether | Slightly Soluble |
| Ethanol (B145695) | Miscible |
| Petroleum Ether | Insoluble |
Source: sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypropanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2 | |
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InChI Key |
WSGYTJNNHPZFKR-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CO)C#N | |
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Molecular Formula |
C3H5NO, Array | |
| Record name | ETHYLENE CYANOHYDRIN | |
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DSSTOX Substance ID |
DTXSID1025433 | |
| Record name | 3-Hydroxypropanenitrile | |
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Molecular Weight |
71.08 g/mol | |
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Physical Description |
Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
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Boiling Point |
442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C | |
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Flash Point |
greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible | |
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Density |
1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45 | |
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Vapor Pressure |
0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7 | |
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Color/Form |
WATER-WHITE LIQUID, Straw-colored liquid | |
CAS No. |
109-78-4 | |
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Advanced Methodologies for 3 Hydroxypropionitrile Synthesis
Optimized Catalytic Pathways for 3-Hydroxypropionitrile Production
The synthesis of this compound is most prominently achieved through the hydration of acrylonitrile (B1666552). However, the exploration of alternative routes remains an active area of research to enhance efficiency and sustainability.
Acrylonitrile Hydration Mechanisms and Process Refinements
The hydration of acrylonitrile to this compound is a well-established method. google.com This reaction is typically base-catalyzed, but the formation of bis(cyanoethyl) ether as a byproduct presents a significant challenge. google.com To address this, process refinements have focused on controlling reaction conditions and catalyst selection.
Weak bases such as sodium carbonate and potassium carbonate are preferred to minimize the formation of bis(cyanoethyl) ether. google.com The reaction is often carried out in a two-phase system of acrylonitrile and water. A process described involves reacting acrylonitrile with water in the presence of a weak base until a conversion of 40% to 80% is reached. The aqueous phase is then separated, and unreacted acrylonitrile is distilled off. The remaining mixture undergoes pyrolysis in the presence of a basic catalyst to convert the bis(cyanoethyl) ether back into this compound and acrylonitrile. google.com
Theoretical studies using density functional theory (DFT) have provided insights into the hydration mechanism of nitriles, including this compound, catalyzed by metal complexes. researchgate.net These studies help in understanding the role of the catalyst and the effect of substituents on the reaction rate, which can guide the design of more efficient catalysts. researchgate.net
A continuous process has been developed where acrylonitrile and water react in the presence of a weak base. The resulting mixture, containing this compound and bis(cyanoethyl) ether, is continuously neutralized and subjected to reactive distillation. google.com In this step, bis(cyanoethyl) ether is broken down into this compound and acrylonitrile. google.com
Exploration of Alternative Synthetic Routes to this compound
While acrylonitrile hydration is the primary industrial route, other synthetic pathways have been explored. These include the reaction of 2-chloroethanol (B45725) with an alkali cyanide and the addition of hydrocyanic acid to ethylene (B1197577) oxide. google.com Another approach involves the palladium-catalyzed multicomponent cascade reaction of this compound with arylboronic acids, although this is more for the synthesis of derivatives rather than the bulk production of this compound itself. acs.orgresearchgate.net
The use of biocatalysts offers a green alternative for the production of 3-hydroxypropionic acid from this compound. mdpi.comresearchgate.net Nitrilase enzymes can hydrolyze this compound to 3-hydroxypropionic acid. mdpi.combme.hu While this is a conversion of this compound rather than its synthesis, the high efficiency of this biocatalytic step highlights the potential for enzymatic or whole-cell catalyst systems in related synthetic processes.
Continuous Manufacturing Processes for Scalable this compound Synthesis
The shift from batch to continuous manufacturing offers significant advantages in terms of scalability, safety, and process control. A fully continuous process for producing this compound has been developed, which integrates the initial reaction with subsequent purification steps. google.comgoogle.com
The table below summarizes key parameters for a continuous production process.
| Parameter | Value | Reference |
| Reaction Step | Addition of water to acrylonitrile | google.com |
| Reactor Type | Pressurized column reactor with 25 stirred stages | google.com |
| Molar Ratio (Acrylonitrile:Water) | 1:2 | google.com |
| Catalyst | 0.15 mol-% catalyst salts based on water | google.com |
| Reactive Distillation Step | Fragmentation of bis(cyanoethyl) ether | google.com |
| Temperature | 140°C to 180°C (preferably 160°C to 170°C) | google.com |
| Pressure | 0.5 kPa to 50 kPa (preferably 1 kPa to 10 kPa) | google.com |
Purification and Isolation Strategies for High-Purity this compound
Achieving high purity is crucial for the application of this compound in subsequent chemical syntheses. Advanced purification techniques like molecular distillation and chromatography are employed to remove impurities.
Application of Wiped Molecular Distillation in this compound Purification
Wiped molecular distillation (WMD), also known as short-path distillation, is a highly effective method for purifying thermally sensitive compounds like this compound. researchgate.netgoogle.com This technique operates under high vacuum and short residence times, minimizing thermal degradation. Studies have shown that WMD can increase the purity of this compound from an initial concentration of 95% to over 99.5%. researchgate.net The efficiency of the separation is influenced by operational parameters such as distillation temperature, pressure, feed flow rate, and wiper speed. researchgate.net
The following table presents optimized operational conditions for WMD of this compound.
| Parameter | Condition | Result | Reference |
| Initial Purity | 95% | - | researchgate.net |
| Distillation Temperature | Optimized range | Purity > 99.5% | researchgate.net |
| Pressure | Optimized range | Purity > 99.5% | researchgate.net |
| Feed Flow Rate | Optimized range | Purity > 99.5% | researchgate.net |
| Wiped Speed | Optimized range | Purity > 99.5% | researchgate.net |
Stainless steel and borosilicate glass are common materials for constructing wiped film molecular distillation systems, offering corrosion resistance and visibility of the process. yuanhuaiglobal.comhydrionsciences.comhydrionsciences.com
Chromatographic Techniques for this compound Enrichment
Chromatography is a powerful technique for the separation and purification of chemical compounds. nih.gov For polar compounds like this compound, various chromatographic methods can be applied for enrichment. While traditional methods like flash column chromatography have been used, they are often not practical for large-scale production. researchgate.netresearchgate.netacs.org
Hydrophilic Interaction Chromatography (HILIC) is particularly suitable for separating highly polar analytes. waters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar solvent, allowing for the retention and separation of polar compounds. waters.com Other techniques like reversed-phase chromatography can also be adapted for polar compounds by using specialized columns. waters.com While specific research on the application of advanced chromatographic techniques for the large-scale purification of this compound is limited in the provided context, the principles of these methods suggest their potential utility in achieving high levels of enrichment.
Spectroscopic Characterization and Structural Elucidation of 3 Hydroxypropionitrile Systems
Crystalline Structures and Polymorphism of 3-Hydroxypropionitrile
This compound (3-HPN) is a polar solvent that exhibits polymorphism, the ability to exist in more than one crystalline form. cambridge.orgscience.gov Early vibrational spectroscopy studies suggested the existence of at least two crystalline forms: a stable form and a metastable one. cambridge.org Recent investigations using X-ray powder diffraction have confirmed the presence of two distinct crystalline phases, designated Crystal-I and Crystal-II, which are formed upon in situ crystallization at low temperatures. cambridge.orgresearchgate.net
Detailed structural analysis has revealed the distinct nature of the two polymorphs of this compound. Crystal-II is the more stable phase, while Crystal-I is considered metastable. cambridge.org Density functional theory (DFT) calculations indicate that the energy difference between the two structures is very small, less than 0.5 kJ mol⁻¹, with the Crystal-II structure being only slightly more stable. cambridge.org
Crystal-I: This metastable phase is monoclinic and belongs to the P2₁/n space group. cambridge.org The asymmetric unit (Z′) is notable for containing three independent 3-HPN molecules. cambridge.org
Crystal-II: This is the more stable, readily obtained crystalline form. cambridge.org It has an orthorhombic structure belonging to the Pbca space group, with one molecule in the asymmetric unit (Z′ = 1). cambridge.org
A summary of the crystallographic data for both phases is presented below.
| Property | Crystal-I (Metastable) | Crystal-II (Stable) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| Molecules per Asymmetric Unit (Z′) | 3 | 1 |
| Molecular Conformation(s) | Two gauche, one anti-gauche | Gauche only |
| Hydrogen Bonding Motif | Pseudo-3₁ helical chain | Zig-zag chain |
The primary intermolecular interaction is the O–H⋯O hydrogen bond between the hydroxyl groups of adjacent molecules. cambridge.org The architecture of this hydrogen bonding network is a key differentiator between the two polymorphs:
In the stable Crystal-II phase, the O–H⋯O bonds form a simple zig-zag chain that propagates along the crystallographic b-direction. cambridge.org This bonding appears stronger, with a near-linear arrangement and a moderate donor-to-acceptor distance. cambridge.org
Weaker intermolecular interactions of the C–H⋯N type are also present. cambridge.org The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with adjacent carbon-bonded hydrogens. cambridge.org
An important intramolecular hydrogen bond also exists in the gauche conformation, where the hydroxyl group's hydrogen atom interacts with the π-electron cloud of the nitrile group. cambridge.orgresearchgate.net This stabilizing interaction is a primary reason for the preference of the gauche conformer. cambridge.org
| Hydrogen Bond Parameters | Crystal-I (Metastable Phase) | Crystal-II (Stable Phase) |
| O-H···O Donor-Acceptor Distances (Å) | Three distinct distances, with the shortest involving the anti-gauche molecule. | A single moderate donor-to-acceptor distance. |
| O-H···O Bond Geometry | Distorted environment | Near-linear bond |
Rotational isomerism in this compound involves rotation around the C-C single bonds, leading to different spatial arrangements or conformations. The two principal conformers are gauche and trans (or anti). While steric repulsion often favors trans conformations in similar molecules, the gauche form is energetically preferred in 3-HPN. cambridge.org This preference is attributed to a significant stabilizing intramolecular hydrogen bond between the hydroxyl proton and the nitrile group, an interaction unavailable to the trans isomer. cambridge.orgresearchgate.net
The two crystalline polymorphs capture different conformational states:
Crystal-II is conformationally pure, containing only molecules in the energetically stable gauche conformation. cambridge.org
Crystal-I exhibits conformational diversity, with two of its three independent molecules in the gauche conformation and one in an anti-gauche conformation. cambridge.org
This difference in conformational composition is a direct consequence of the distinct hydrogen bonding networks in each crystal structure.
Vibrational Spectroscopy (Infrared and Raman) of this compound
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within a material. americanpharmaceuticalreview.commdpi.com These methods are sensitive to the vibrational modes of molecules, which are in turn influenced by factors such as molecular conformation and intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
For this compound, IR and Raman spectroscopy were instrumental in the initial identification of its polymorphism. cambridge.org A 1969 study first reported the existence of two crystalline forms based on their distinct vibrational spectra. cambridge.org The spectra of the more stable form (Crystal-II) were consistent with the presence of a single molecular conformation (the gauche form), while the spectra of the metastable form (Crystal-I) suggested the presence of at least a fraction of the trans (or anti) conformation. cambridge.org
The key spectral regions for analyzing 3-HPN include:
O-H Stretching Region: The frequency and shape of the O-H stretching band are highly sensitive to hydrogen bonding. Stronger hydrogen bonds typically lead to a broadening and red-shifting (lower frequency) of this band.
C≡N Stretching Region: The nitrile stretch is also affected by its electronic environment, including the intramolecular hydrogen bond in the gauche conformer.
Fingerprint Region: This region contains a multitude of bands corresponding to C-C and C-O stretching and various bending modes, which are unique for each polymorph and conformer.
Comparing experimental far-infrared spectra with those calculated from the determined crystal structures provides supporting evidence for the proposed structures of Crystal-I and Crystal-II. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of atoms within a molecule. jchemrev.comjchemrev.com ¹H NMR (proton NMR) is particularly useful for identifying the different types of hydrogen atoms in an organic molecule based on their distinct chemical shifts.
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons of the hydroxyl and the two methylene (B1212753) groups. The typical assignments in a solvent like CDCl₃ are as follows:
| Proton Assignment | Chemical Shift (δ) in ppm (approx.) | Multiplicity | Coupling Constant (J) in Hz (approx.) |
| -OH | 3.44 | Singlet (broad) | - |
| HO-CH₂- | 3.85 | Triplet | 6.1 |
| -CH₂-CN | 2.61 | Triplet | 6.1 |
Data based on a representative 300 MHz spectrum in CDCl₃. chemicalbook.com
The signals for the two methylene groups (HO-CH₂- and -CH₂-CN) appear as triplets due to spin-spin coupling with the protons on the adjacent methylene group. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be variable depending on concentration and temperature due to hydrogen exchange.
X-ray Diffraction Analysis for this compound Structural Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. malvernpanalytical.com For this compound, X-ray powder diffraction (XRPD) was the primary method used to solve the structures of its two polymorphic forms, Crystal-I and Crystal-II. cambridge.orgresearchgate.net
The structural determination process involved several key steps:
In Situ Crystallization: The liquid sample was crystallized inside a quartz capillary at low temperatures (around 82 K) using a liquid nitrogen cryostream. cambridge.org This process repeatedly yielded either one of the pure phases or a mixture of both. cambridge.org
Data Collection: X-ray powder diffraction patterns were collected from the crystallized samples. cambridge.org The inconsistency in patterns across multiple crystallizations was the first indication of polymorphism. cambridge.org
Structure Solution: The crystal structures were solved from the cleanest datasets for each phase using simulated annealing, a computational method for finding a good fit to the diffraction data. cambridge.orgresearchgate.net
Refinement and Optimization: The initial structural models were then refined and optimized using dispersion-corrected density functional theory (DFT) calculations, followed by a final Rietveld refinement against the experimental powder diffraction data. cambridge.orgresearchgate.net
This comprehensive approach allowed for the unambiguous determination of the unit cell parameters, space groups, and atomic positions for both the stable orthorhombic phase (Crystal-II) and the metastable monoclinic phase (Crystal-I). cambridge.org
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxypropionitrile
Nucleophilic Reactivity of the Nitrile Moiety in 3-Hydroxypropionitrile
The nitrile group in this compound is susceptible to nucleophilic attack, a characteristic that is exploited in various synthetic transformations.
The reaction of nitriles with hydroxylamine (B1172632) to yield amidoximes is a synthetically important transformation. In the case of this compound, this reaction proceeds readily. A scalable and safe synthesis involves the nucleophilic addition of a 50% aqueous solution of hydroxylamine to neat this compound at low temperatures. acs.org This method avoids the need for flash chromatography and provides the desired amidoxime (B1450833) in good yield. acs.org The general mechanism for amidoxime formation involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. nih.govsemanticscholar.org
The reaction is typically carried out by adding hydroxylamine dropwise to cooled this compound, ensuring the reaction temperature is maintained below 7 °C to control the exothermic nature of the reaction. acs.org The resulting 3-hydroxypropanamidoxime is a dually functional compound that can be further utilized in the synthesis of various heterocyclic compounds. acs.orgresearchgate.net
Table 1: Conditions for Amidoxime Formation from this compound
| Parameter | Condition | Reference |
| Reactants | This compound, 50 wt % aqueous NH₂OH | acs.org |
| Temperature | 0 °C during addition, maintained below 7 °C | acs.org |
| Stoichiometry | 1.0 equivalent of NH₂OH | acs.org |
| Product | 3-Hydroxypropanamidoxime | acs.org |
Derivatives of this compound serve as valuable starting materials in palladium-catalyzed multicomponent cascade reactions for the synthesis of complex molecules such as substituted dihydrochalcones. researchgate.netnih.govacs.orgacs.org This one-pot procedure involves the reaction of this compound derivatives with two molecules of an arylboronic acid in the presence of a palladium catalyst. acs.org The cascade proceeds through an aryl addition, hydroxyl elimination, and a reduction Heck approach. acs.org
The reaction is typically catalyzed by palladium(II) acetate in the presence of a ligand such as 2,2'-bipyridine (B1663995) and an additive like benzenesulfonic acid. acs.org This methodology demonstrates excellent functional group tolerance and can be applied to a wide range of substrates, including the synthesis of mixed 1,3-diarylated compounds using two different arylboronic acids. researchgate.netnih.govacs.orgacs.org
Table 2: Palladium-Catalyzed Synthesis of 1,3-diphenylpropan-1-one
| Component | Example | Reference |
| Substrate | This compound | acs.org |
| Reagent | Phenylboronic acid | acs.org |
| Catalyst | Pd(OAc)₂ | acs.org |
| Ligand | 2,2'-Bipyridine | acs.org |
| Additive | PhSO₃H | acs.org |
| Solvent | THF/H₂O | acs.org |
| Temperature | 90 °C | acs.org |
| Product | 1,3-Diphenylpropan-1-one | acs.org |
Transformations Involving the Hydroxyl Group of this compound
The hydroxyl group of this compound is also a site of significant reactivity, enabling various chemical transformations. guidechem.com
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions of the amino acid functional groups. nih.govbiosynth.com The 2-cyanoethyl group, derived from this compound, is commonly employed for the protection of internucleotidic phosphate groups in oligonucleotide synthesis, a strategy that is analogous to carboxyl group protection in peptides. nih.govbiosearchtech.comnih.gov This protecting group is stable under the conditions of oligonucleotide synthesis but can be readily removed during the deprotection step. nih.govbiosearchtech.com
Cleavage of the 2-cyanoethyl protecting group is typically achieved through β-elimination using a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent like acetonitrile. nih.govnih.gov This treatment selectively removes the 2-cyanoethyl groups from the phosphate backbone. biosearchtech.comnih.gov
Table 3: Cleavage of 2-Cyanoethyl Protecting Group
| Reagent | Solvent | Conditions | Reference |
| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile | Room Temperature | nih.govnih.gov |
| Concentrated Ammonium Hydroxide | - | Room Temperature | biosearchtech.com |
The hydroxyl group of this compound can undergo acylation reactions with various acylating agents. guidechem.com For instance, it reacts with trichloromethyl chloroformate in anhydrous tetrahydrofuran at 0 °C. The reaction mixture is then treated with anhydrous pyridine (B92270) to yield the corresponding acylated product. guidechem.com This reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent.
Lipase-catalyzed kinetic resolution of racemic β-hydroxy nitriles, including derivatives of this compound, through acylation has also been demonstrated. arkat-usa.org Enzymes such as lipase from Pseudomonas cepacia can catalyze the enantioselective transesterification using acyl donors like vinyl acetate. arkat-usa.org
Table 4: Example of Acylation of this compound
| Acylating Agent | Solvent | Base | Product | Reference |
| Trichloromethyl chloroformate | Tetrahydrofuran | Pyridine | 2-Cyanoethyl 2,2,2-trichloro-1-methoxyethyl carbonate | guidechem.com |
Biocatalytic Conversions of this compound
Biocatalysis offers an environmentally benign approach for the transformation of this compound into valuable chemicals. researchgate.net Whole-cell biocatalysts and purified enzymes are utilized for these conversions.
The hydrolysis of this compound can yield either 3-hydroxypropionic acid or acrylamide (B121943), depending on the enzymatic system employed. mdpi.comresearchgate.net Nitrilases catalyze the direct conversion of nitriles to carboxylic acids and ammonia. d-nb.infowikipedia.org For instance, recombinant E. coli cells harboring a nitrilase gene have been successfully used for the production of 3-hydroxypropionic acid from this compound. researchgate.netmdpi.com
Alternatively, a two-step enzymatic process involving nitrile hydratase and amidase can be employed. Nitrile hydratase first converts the nitrile to an amide (3-hydroxypropionamide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (3-hydroxypropionic acid). researchgate.netwikipedia.org This pathway has been observed in microorganisms like Rhodococcus sp. and Acidovorax facilis. researchgate.net The production of acrylamide from acrylonitrile (B1666552), a related nitrile, is a well-established industrial process using nitrile hydratase. wikipedia.orgnih.gov
Table 5: Biocatalytic Conversions of this compound
| Enzyme/Microorganism | Product | Key Features | Reference |
| Nitrilase (recombinant E. coli) | 3-Hydroxypropionic acid | Direct conversion of nitrile to carboxylic acid. | researchgate.netmdpi.com |
| Nitrile hydratase and amidase (Rhodococcus sp.) | 3-Hydroxypropionic acid | Two-step conversion via an amide intermediate. | researchgate.net |
| Acidovorax facilis 72W | 3-Hydroxycarboxylic acids | High yield conversion of 3-hydroxynitriles. | researchgate.net |
Enzymatic Hydrolysis of this compound to 3-Hydroxypropionic Acid
The enzymatic hydrolysis of this compound (3-HPN) presents a green alternative to chemical methods, which often require harsh conditions and generate significant waste. mdpi.com Biocatalysts, in the form of enzymes or whole cells, are utilized to convert 3-HPN into the valuable platform chemical 3-hydroxypropionic acid (3-HP). mdpi.comresearchgate.net This biotransformation can be achieved through the action of nitrile-hydrolyzing enzymes. researchgate.net
One notable example involves a yeast strain, Meyerozyma guilliermondii, which was identified for its nitrile-hydrolyzing activity. mdpi.com In another study, the addition of glucose was found to be beneficial for the conversion of 3-HPN to 3-HP by resting yeast cells, achieving a production of 19.5 g/L of 3-HP from 35.5 g/L of 3-HPN. researchgate.net
The direct conversion of nitriles to carboxylic acids is catalyzed by nitrilase enzymes (EC 3.5.5.1). wikipedia.orgnih.gov These enzymes facilitate the hydrolysis of the nitrile group to a carboxylic acid and ammonia without the formation of a free amide intermediate. wikipedia.org The mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile. This forms a thioimidate intermediate, which is then hydrolyzed to an acylenzyme, releasing ammonia. Further hydrolysis of the acylenzyme yields the carboxylic acid and regenerates the enzyme. wikipedia.org
| Biocatalyst | Substrate | Product | Key Findings |
| Meyerozyma guilliermondii | This compound | 3-Hydroxypropionic Acid | Isolated for its nitrile-hydrolyzing activity. mdpi.com |
| Resting yeast cells | This compound | 3-Hydroxypropionic Acid | Addition of glucose improved conversion, yielding 19.5 g/L of 3-HP. researchgate.net |
| Nitrilase | Nitriles | Carboxylic Acids | Catalyzes direct hydrolysis without a free amide intermediate. wikipedia.org |
Whole-Cell Biocatalysis for Enhanced this compound Conversion
Whole-cell biocatalysis offers several advantages for the conversion of this compound (3-HPN) to 3-hydroxypropionic acid (3-HP), including enhanced enzyme stability and the elimination of costly enzyme purification steps. Recombinant Escherichia coli cells expressing a nitrilase gene have been successfully used for this purpose. researchgate.net
In one study, both free and immobilized recombinant E. coli cells were investigated to optimize the bioconversion yields. researchgate.net Immobilization of the whole cells demonstrated significant improvements, including enhanced substrate tolerance up to 7.0 mol/L, increased stability, and reusability for up to 30 batches. researchgate.net Remarkably, a titer of 184.7 g/L of 3-HP was achieved through this whole-cell catalysis system. mdpi.comresearchgate.net This high productivity highlights the industrial potential of immobilized whole-cell biocatalysts for 3-HP synthesis. researchgate.net
Another example of whole-cell biocatalysis involves Comamonas testosteroni, which can utilize 3-HPN as a substrate for 3-HP production. researchgate.net This microorganism possesses a combination of nitrile hydratase and amidase activities. researchgate.net Immobilized C. testosteroni has shown superior enzyme stability and volumetric productivity in consecutive batch reactions for the hydrolysis of 3-hydroxyalkanenitriles. researchgate.net
| Biocatalyst System | Key Advantages | Achieved 3-HP Titer |
| Immobilized recombinant E. coli | Enhanced substrate tolerance, stability, and reusability. researchgate.net | 184.7 g/L mdpi.comresearchgate.net |
| Comamonas testosteroni | Possesses nitrile hydratase and amidase activities. researchgate.net | High yields in hydrolysis of 3-hydroxyalkanenitriles. researchgate.net |
Role of Nitrilase and Amidase Enzyme Systems in this compound Biotransformation
The biotransformation of this compound (3-HPN) to 3-hydroxypropionic acid (3-HP) can proceed through two primary enzymatic pathways. researchgate.net The first pathway involves a single-step conversion catalyzed by a nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia. wikipedia.orgnih.gov
The second pathway is a two-step process involving a nitrile hydratase and an amidase. researchgate.net In this system, nitrile hydratase first converts the nitrile to an amide intermediate, 3-hydroxypropionamide (3-HPAm). researchgate.net Subsequently, an amidase hydrolyzes the amide to the final carboxylic acid product, 3-HP. researchgate.net This nitrile hydratase/amidase system has been observed in microorganisms such as Comamonas testosteroni and Rhodococcus species. researchgate.net
Research has indicated that microbial catalysts with a combination of nitrile hydratase and amidase activities can exhibit significantly higher specific activity for the hydrolysis of 3-hydroxyalkanenitriles compared to those with only nitrilase activity. researchgate.net While nitrilases offer a more direct route, the two-step pathway can also be highly efficient. It is worth noting that some amidases have been found to exhibit a low level of nitrilase activity, directly converting nitriles to carboxylic acids, although their primary function is amide hydrolysis. nih.gov
| Enzyme System | Mechanism | Key Enzymes | Microorganisms |
| One-Step Pathway | Direct hydrolysis of nitrile to carboxylic acid. wikipedia.orgnih.gov | Nitrilase wikipedia.org | Meyerozyma guilliermondii mdpi.com |
| Two-Step Pathway | Hydration of nitrile to amide, followed by hydrolysis to carboxylic acid. researchgate.net | Nitrile Hydratase, Amidase researchgate.net | Comamonas testosteroni, Rhodococcus sp. researchgate.net |
Diverse Chemical Conversions of this compound
Catalytic Hydrogenation of this compound to 3-Aminopropanol
The catalytic hydrogenation of this compound provides a synthetic route to 3-aminopropanol. This chemical transformation is typically carried out using a Raney nickel catalyst in the presence of anhydrous ammonia and a solvent such as methanol or ethanol (B145695). google.com The reaction is generally conducted at elevated temperatures, around 100°C, and under hydrogen pressures ranging from 25 to 100 bar. google.com The presence of ammonia is crucial as it helps to suppress the formation of secondary amines, which are common byproducts in nitrile hydrogenation. google.com Other Raney catalysts, like Raney cobalt, can also be employed for this conversion. google.com
| Catalyst | Reaction Conditions | Purpose of Additive |
| Raney Nickel | ~100°C, 25-100 bar H₂, Methanol/Ethanol google.com | Anhydrous ammonia minimizes secondary amine formation. google.com |
| Raney Cobalt | Not specified | Not specified google.com |
Synthesis of Substituted Dihydrochalcones from this compound Derivatives
Substituted dihydrochalcones can be synthesized from derivatives of this compound through a palladium-catalyzed multicomponent cascade reaction. acs.org This process involves the reaction of this compound derivatives with arylboronic acids in the presence of a palladium catalyst. acs.org The reaction proceeds through a sequence of aryl addition, hydroxyl elimination, and a reduction Heck approach. acs.org This method demonstrates good functional group tolerance and is applicable to a wide range of substrates. acs.org Furthermore, it has been shown that mixed 1,3-diarylation of 3-hydroxypropanenitrile can be achieved using two different arylboronic acids with varying electronic properties. acs.org
Dihydrochalcones are a class of compounds that can also be obtained through the reduction of the carbon-carbon double bond in chalcones. nih.gov
| Reaction Type | Reactants | Catalyst | Key Features |
| Multicomponent Cascade Reaction | This compound derivatives, Arylboronic acids acs.org | Palladium catalyst acs.org | Good functional group tolerance, wide substrate scope, allows for mixed 1,3-diarylation. acs.org |
Applications of 3 Hydroxypropionitrile in Advanced Materials Science and Emerging Technologies
Utilization of 3-Hydroxypropionitrile in Electrolyte Systems
The distinct physicochemical properties of this compound make it a compelling candidate for the formulation of high-performance electrolytes in various electrochemical devices. Its ability to form stable complexes with salts and facilitate ion transport is central to its application in next-generation energy storage and conversion systems.
This compound has been instrumental in the development of solid-state electrolytes for dye-sensitized solar cells (DSSCs), offering a promising alternative to conventional volatile liquid electrolytes that are prone to leakage and evaporation. acs.org In these systems, 3-HPN forms solid electrolytes with lithium iodide (LiI), such as LiI(HPN)₂ and LiI(HPN)₄. acs.orgnih.gov The compound LiI(HPN)₄ has demonstrated the highest ambient conductivity in this series, reaching 1.4 × 10⁻³ S/cm. acs.orgnih.gov
The concentration of iodine (I₂) in the electrolyte also plays a critical role. Unlike liquid electrolytes where iodine can enhance conductivity through a Grotthuss-type mechanism, in the solid-state LiI/HPN system, an increase in iodine concentration leads to a dramatic decrease in ionic conductivity. acs.org However, the short-circuit photocurrent density (Jsc) of the DSSC initially increases with iodine concentration up to a molar ratio of 1:0.05 (LiI/I₂), after which it decreases. acs.org This necessitates a careful optimization of the iodine content to balance conductivity and photocurrent generation for maximum cell efficiency. acs.org
| Electrolyte Composition | Ionic Conductivity (S/cm) | Key Findings | Conversion Efficiency (η) |
|---|---|---|---|
| LiI(HPN)₄ | 1.4 × 10⁻³ | Highest ambient conductivity in the LiI(HPN)x series, but forms large crystallites. acs.orgnih.gov | - |
| LiI(HPN)₄ / 15 wt % nano-SiO₂ | 1.3 × 10⁻³ | Addition of nano-SiO₂ improves interfacial contact and hinders crystallite formation. acs.org | 5.4% nih.gov |
| LiI/HPN/I₂ (1:4:0.05 molar ratio) | Decreases with increasing I₂ | Optimized iodine concentration leads to a balance between Jsc and Voc for maximum efficiency. acs.org | 1.5% acs.org |
The application of this compound extends to the development of solid-state electrolytes for lithium-air (Li-air) batteries, a technology with the potential for exceptionally high energy density. nih.govnih.gov A novel small-molecule compound formed from lithium iodide and this compound, LiIHPN, has been synthesized and shown to be a promising solid-state electrolyte for these batteries. nih.gov
Solid-state lithium-air batteries based on the LiIHPN electrolyte have demonstrated a reversible discharge capacity of more than 2100 mAh g⁻¹ and have been cycled over 10 times. nih.gov This represents a significant step towards creating safer and more stable Li-air batteries by replacing flammable liquid electrolytes. doi.orgmdpi.com
| Electrolyte System | Key Feature | Performance Metric | Reference |
|---|---|---|---|
| LiIHPN | Li-ion conductor. nih.gov | Reversible discharge capacity > 2100 mAh g⁻¹ over 10 cycles. nih.gov | nih.gov |
| Stepped-optimized LiI-HPN | Conversion from I⁻ to Li⁺ conductor via amorphization. doi.org | Stable for over 250 cycles in a lithium metal battery. doi.org | doi.org |
Understanding the ion transport mechanisms within this compound-derived electrolytes is crucial for optimizing their performance. Research has revealed that the nature of ionic conduction can vary significantly depending on the specific composition of the electrolyte complex.
For instance, the compound LiI(HPN)₂, which has a single-crystal structure with three-dimensional transporting paths for iodine, is primarily an I⁻ anion conductor. nih.gov Ab initio calculations have shown that the activation energy for iodine diffusion (0.73 eV) is substantially lower than that for lithium ions (8.39 eV) within its lattice, a feature described as mono-ion transport. acs.orgnih.gov This characteristic is advantageous for DSSCs as it minimizes concentration polarization effects. acs.org
In contrast, the LiIHPN compound, developed for Li-air batteries, functions as a Li-ion conductor. nih.gov This difference in conductivity mechanism is critical for its application in lithium-based batteries where Li⁺ transport is essential for the cell's operation. The ability to tailor the primary charge carrier by modifying the stoichiometry of the LiI and HPN components highlights the versatility of this system. doi.org The transition from an iodide ion conductor to a lithium ion conductor is a key finding that broadens the applicability of these small-molecule solid-state electrolytes. doi.org
Integration of this compound in Polymeric and Specialty Materials
Beyond its role in electrolytes, this compound serves as a valuable building block in the synthesis of a range of polymeric and specialty materials, particularly those derived from renewable resources.
In the pursuit of sustainable chemical manufacturing, this compound has been utilized as a key precursor in the synthesis of a new class of bioderived surfactants. rsc.org These surfactants are synthesized from renewable building blocks, including fructose (B13574), fatty acid methyl esters (FAMEs), and 3-HPN. The synthesis process is scalable and can be performed under ambient conditions without the need for chromatographic purification. rsc.org
The resulting fructose-based surfactants exhibit excellent properties, with critical micelle concentrations and Krafft points that are comparable to existing glucose-based surfactants. rsc.org This development offers a more sustainable alternative to petrochemical-based surfactants, which are widely used in detergents, cosmetics, and personal care products. rsc.org
This compound is an important intermediate in the production of bio-based and biodegradable polymers, most notably poly(3-hydroxypropionate) [poly(3HP)]. nih.govnih.gov Poly(3HP) is a promising bioplastic with attractive mechanical properties, including rigidity, ductility, and high tensile strength, making it suitable for applications in packaging and biodegradable plastics. umn.edufrontiersin.org
Applications in Adhesives, Plastic Packaging, and Advanced Fibers
This compound (3-HPN) serves as a versatile precursor in the synthesis of polymers utilized in a range of material applications, including adhesives, plastic packaging, and advanced fibers. Its chemical structure, featuring both a hydroxyl and a nitrile group, allows for its conversion into key monomers like acrylic acid and acrylamide (B121943). These monomers are fundamental building blocks for various polymers with widespread industrial use. nbinno.comrsc.org
In the realm of adhesives and plastic packaging , the derivatives of 3-HPN are of particular importance. For instance, the hydrolysis of 3-HPN can yield 3-hydroxypropionic acid, a valuable platform chemical for producing biodegradable polymers such as polyesters, polyamides, and polyurethanes. nbinno.com These bio-based polymers are gaining traction in the packaging industry as more sustainable alternatives to traditional plastics. Adhesives formulated from these polymers can exhibit good adhesion to various substrates, high mechanical strength, and flexibility. e3s-conferences.org
The primary application of 3-HPN in the field of advanced fibers is linked to its relationship with acrylonitrile (B1666552), the primary monomer for polyacrylonitrile (B21495) (PAN) fibers. While not a direct monomer, 3-HPN can be synthesized from acrylonitrile and water. google.com PAN-based fibers are critical precursors for the production of high-performance carbon fibers, which are utilized in aerospace, automotive, and high-end sports equipment due to their exceptional strength-to-weight ratio. researchgate.net Research into the synthesis and properties of PAN fibers is ongoing to optimize their mechanical performance for these demanding applications. researchgate.net
| Application Area | Role of this compound | Resulting Products | Key Properties |
| Adhesives | Precursor to monomers (e.g., acrylic acid) | Bio-based polymers | Good adhesion, Mechanical strength, Flexibility |
| Plastic Packaging | Precursor to 3-hydroxypropionic acid | Biodegradable polymers (polyesters, polyamides) | Sustainability, Eco-friendliness |
| Advanced Fibers | Related to acrylonitrile synthesis | Polyacrylonitrile (PAN) fibers, Carbon fibers | High strength, Thermal stability, Lightweight |
Functions as Crosslinking Agent and Antistatic Agent in Coatings and Textiles
This compound and its derivatives have potential applications as crosslinking and antistatic agents in the coatings and textile industries. The reactivity of its functional groups allows it to be incorporated into polymer networks and to modify the surface properties of materials.
As a crosslinking agent , the hydroxyl group of 3-HPN can react with other functional groups in a polymer resin, such as isocyanates or epoxides, to form a three-dimensional network. This crosslinking process enhances the mechanical properties, chemical resistance, and durability of coatings. The introduction of the polar nitrile group can also influence the surface properties of the coating.
In the textile industry , static electricity generation is a common issue, particularly with synthetic fibers. researchgate.net Antistatic agents work by increasing the electrical conductivity of the fiber surface, allowing for the dissipation of static charges. The polar nature of the nitrile group in 3-HPN suggests its potential for use in or as a precursor to compounds that can be applied to textile surfaces to impart antistatic properties. Surface modification of textiles can be achieved through various chemical and physical treatments to enhance properties like wettability and reduce static buildup. ekb.egmdpi.comnih.govekb.eg The reaction of acrylonitrile with hydroxyl-containing macromolecules, such as those found in textiles, to form β-cyanoethyl ethers has been explored for various industrial applications, indicating a pathway through which 3-HPN-related chemistry can be applied to textiles. researchgate.net
| Function | Industry | Mechanism of Action | Improved Properties |
| Crosslinking Agent | Coatings | Formation of a 3D polymer network via reaction of the hydroxyl group. | Mechanical strength, Chemical resistance, Durability |
| Antistatic Agent | Textiles | Increases surface conductivity to dissipate static charges. | Reduced static cling, Improved processability |
Contributions of this compound to Medicinal Chemistry and Agrochemical Development
This compound is a valuable building block in the synthesis of a variety of organic molecules with significant applications in medicinal chemistry and agrochemical development. nbinno.com Its bifunctional nature allows for diverse chemical transformations, leading to the formation of key intermediates and complex heterocyclic structures.
Precursor for Key Pharmaceutical Intermediates (e.g., cyclophosphamide (B585), propranolol)
This compound serves as a precursor for the synthesis of 3-aminopropanol, a crucial intermediate in the production of several pharmaceuticals.
Cyclophosphamide , an important anticancer and immunosuppressive drug, is synthesized using 3-aminopropanol. chemicalbook.comnih.gov The synthesis involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with 3-aminopropanol to form the cyclophosphamide molecule. chemicalbook.comgoogle.com
The synthesis of propranolol , a beta-blocker used to treat various cardiovascular conditions, can also utilize intermediates derived from compounds structurally related to 3-HPN. While various synthetic routes exist, some methods involve the reaction of 1-naphthol (B170400) with an epoxide, followed by a reaction with isopropylamine. ut.ac.irsemanticscholar.orgpatsnap.comgoogle.comresearchgate.net The three-carbon backbone of this compound is structurally analogous to key intermediates in these syntheses.
| Pharmaceutical | Therapeutic Class | Role of this compound Derivative |
| Cyclophosphamide | Anticancer, Immunosuppressant | Precursor to 3-aminopropanol |
| Propranolol | Beta-blocker | Structural analog to key synthetic intermediates |
Synthesis of Energetic and Therapeutically Relevant Heterocyclic Compounds from this compound
The nitrile group of this compound can be readily converted into an amidoxime (B1450833), which is a versatile intermediate for the synthesis of various five- and six-membered heterocyclic compounds. acs.org These heterocycles are of great interest in both the development of energetic materials and pharmaceuticals.
The amidoxime of this compound can be used to synthesize energetic heterocyclic compounds such as 1,2,4-oxadiazoles. acs.orgbohrium.com These compounds are explored for their potential as high-energy materials. The synthesis typically involves the cyclization of the amidoxime with a suitable reagent. researchgate.netnih.govmdpi.com
In the realm of therapeutically relevant heterocyclic compounds , the amidoxime derived from this compound can be a precursor to pyrimidines and other nitrogen-containing heterocycles. acs.org Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govnih.gov The synthesis of these compounds often involves the condensation of the amidoxime or a related intermediate with other molecules to form the heterocyclic ring system.
| Heterocyclic Compound Class | Area of Application | Synthetic Intermediate from 3-HPN |
| 1,2,4-Oxadiazoles | Energetic Materials | Amidoxime of this compound |
| Pyrimidines | Pharmaceuticals (e.g., antimicrobial) | Amidoxime of this compound |
Environmental Fate and Ecotoxicological Impact of 3 Hydroxypropionitrile
Biodegradation Pathways of 3-Hydroxypropionitrile in Aqueous Environments
The breakdown of this compound in water is a key aspect of its environmental fate. In the presence of certain bacteria, such as Brevibacterium sp. R-312, this compound, a component of nitrile waste liquor from industrial processes, has been shown to disappear from the waste stream. europa.eu The degradation is most effective at waste liquid concentrations below two percent (v/v) and at a pH between 7 and 8. europa.eu
Screening tests are utilized to determine if a chemical is readily biodegradable, meaning it is expected to break down rapidly and completely in the environment. bfblab.com According to the European Chemicals Agency (ECHA), this compound has been assessed for ready biodegradability using the Closed Bottle Test, which is equivalent to the OECD Guideline 301 D. europa.euoecd.org In this aerobic test, a solution of the chemical is inoculated with microorganisms from a sewage plant and incubated for at least 28 days in the dark. europa.eubpcinstruments.com.cn The amount of oxygen consumed by the microorganisms is measured to determine the extent of biodegradation. oecd.org
The pass levels for ready biodegradability in these screening tests are typically 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, or 70% removal of dissolved organic carbon (DOC). oecd.org These levels must be achieved within a 10-day window during the 28-day test period. oecd.org A study conducted according to EEC Directive 79/831, Annex V, Part C, showed that this compound is readily biodegradable. europa.eu
Table 1: Ready Biodegradability Screening Test for this compound
| Test Parameter | Details |
|---|---|
| Test Method | Closed Bottle Test (OECD Guideline 301 D equivalent) europa.eu |
| Inoculum | Secondary effluent from a predominantly domestic sewage plant (non-adapted) europa.eu |
| Test Duration | >= 28 days europa.eu |
| Initial Concentration | 4.11 mg/L europa.eu |
| Test Conditions | Aerobic, dark incubation europa.eubpcinstruments.com.cn |
| Result | Readily biodegradable europa.eu |
Metabolic Pathways and Biotransformation of this compound in Organisms
The toxicity of organic cyanides like this compound often depends on their metabolic fate within an organism, specifically whether they release free cyanide ions. chemicalbook.com In rats, this compound is detoxified and metabolized to cyanoacetic acid, which is then excreted in the urine. chemicalbook.com Studies have also shown that ethanol (B145695) can enhance the metabolism of nitriles, potentially increasing the release of cyanide and the compound's acute toxicity. chemicalbook.com
In various microorganisms, this compound can be transformed into the valuable platform chemical 3-hydroxypropionic acid (3-HP). researchgate.netmdpi.com This biotransformation typically occurs via two main enzymatic pathways:
Two-Step Hydrolysis: This pathway involves the sequential action of two enzymes. First, a nitrile hydratase converts this compound to 3-hydroxypropionamide (3-HPAm). Subsequently, an amidase hydrolyzes 3-HPAm to produce 3-hydroxypropionic acid. researchgate.net Organisms such as Comamonas testosteroni and Rhodococcus sp. utilize this pathway. researchgate.netresearchgate.net Immobilized cells of Comamonas testosteroni have demonstrated stability and efficiency in converting 3-hydroxyalkanenitriles to their corresponding acids. researchgate.net
One-Step Hydrolysis: A single enzyme, nitrilase , can directly hydrolyze this compound to 3-hydroxypropionic acid. bme.hu A recombinant Escherichia coli strain expressing a nitrilase gene was developed to create a highly efficient bioprocess for this conversion. bme.hu Additionally, the yeast strain Meyerozyma guilliermondii, which contains a nitrile-hydrolyzing enzyme, has been shown to completely convert 3-HPN into 3-HP. nih.govresearchgate.net
These biocatalytic methods are considered green alternatives for the hydrolysis of this compound. mdpi.com
Table 2: Enzymes and Organisms in this compound Biotransformation
| Metabolic Pathway | Key Enzyme(s) | Example Organisms | Product |
|---|---|---|---|
| Two-Step Hydrolysis | Nitrile hydratase, Amidase | Comamonas testosteroni, Rhodococcus sp., Dietzia sp. researchgate.net | 3-Hydroxypropionic acid researchgate.net |
| One-Step Hydrolysis | Nitrilase | Recombinant Escherichia coli, Meyerozyma guilliermondii bme.huresearchgate.net | 3-Hydroxypropionic acid bme.hu |
| In vivo Detoxification | Not specified | Rats chemicalbook.com | Cyanoacetic acid chemicalbook.com |
Occurrence and Environmental Monitoring of this compound
This compound has been detected in various environmental and biological matrices. It has been found in the influent of wastewater treatment plants, where it is considered a by-product of polyelectrolyte use. wur.nl Its presence in certain plants has also been noted; for instance, it is a degradation product of 3-hydroxypropyl glucosinolate in Arabidopsis thaliana. frontiersin.org
The compound occurs naturally in some fruits, including pears, apples, and plums, as well as in tomatoes, regardless of whether they have been heated. researchgate.net This natural occurrence can lead to its presence in products like breakfast cereals, muesli, and baked goods that contain these fruits. researchgate.net
A significant issue in environmental and food monitoring is the analytical interference caused by this compound. Specifically, it poses a challenge in the analysis of acrylamide (B121943), a processing-induced contaminant in heated foods. rsc.orgdntb.gov.ua
When using the widely applied gas chromatography-mass spectrometry (GC-MS) method for the direct analysis of acrylamide, this compound can co-elute with acrylamide. researchgate.netresearchgate.net This co-elution means that the two compounds are not separated by the gas chromatography column and are detected at the same time by the mass spectrometer. researchgate.net Because they can share similar mass fragments, this interference can lead to falsely high and inaccurate measurements of acrylamide content. researchgate.netwho.int In one instance, 3-HPN found in a pear sample was quantified as 2,800 μg/kg of apparent acrylamide. researchgate.net
This analytical problem can be addressed by modifying the analytical method. researchgate.net Solutions include fine-tuning the chromatographic conditions to achieve separation of the two compounds or using a different stationary phase in the GC column, such as a high molecular weight Carbowax, instead of the more commonly used types. researchgate.netwho.int
Table 3: Food Products with Reported this compound and Acrylamide Co-elution Issues
| Food Category | Specific Examples |
|---|---|
| Fruits | Pears, Apples, Plums, Tomatoes researchgate.net |
| Cereal Products | Breakfast cereals, Muesli researchgate.net |
| Bakery Products | Baked goods containing fruit researchgate.net |
Advanced Analytical Methodologies for 3 Hydroxypropionitrile Research
High-Performance Liquid Chromatography (HPLC) in 3-Hydroxypropionitrile Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization. researchgate.net This method is particularly valuable for analyzing 3-HP in aqueous samples, such as fermentation broths, where it is often produced. nih.govwaters.com
The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For the analysis of polar compounds like 3-HP, ion-exchange or ion-exclusion chromatography is often employed. In ion-exclusion chromatography, a stationary phase with charged functional groups is used to separate analytes based on their pKa values.
A common setup for 3-HP analysis involves an ion-exclusion column with a polystyrene-divinylbenzene sulfonated resin and a dilute acid mobile phase, such as sulfuric acid. The separated 3-HP is typically detected using a refractive index (RI) detector, which is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell.
The following table summarizes a typical set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Isocratic Pump, Autosampler, Column Heater, Refractive Index Detector |
| Column | Ion-Exclusion Column (e.g., Bio-Rad Aminex HPX-87H) |
| Dimensions | 300 mm x 7.8 mm |
| Mobile Phase | 5 mM Sulfuric Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) Detector |
This interactive data table outlines the common HPLC parameters used for the quantification of this compound, particularly in the context of fermentation process monitoring. waters.com
Spectroscopic (e.g., IR, NMR) Techniques for this compound Identification and Purity Assessment
Spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous identification and purity assessment of this compound. researchgate.net These methods provide detailed structural information, which is complementary to the quantitative data obtained from chromatographic techniques.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-HP exhibits characteristic absorption bands corresponding to the vibrational frequencies of its bonds. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. The C≡N stretching of the nitrile group gives rise to a sharp, medium-intensity band around 2250 cm⁻¹. The C-H stretching of the alkane backbone is observed in the 3000-2850 cm⁻¹ region. The presence of unexpected peaks in the IR spectrum can indicate the presence of impurities. vscht.czlibretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of 3-HP, the protons on the carbon adjacent to the hydroxyl group and the protons on the carbon adjacent to the nitrile group will appear as distinct signals, typically triplets, due to spin-spin coupling with their neighbors. The chemical shifts of these signals are characteristic of their chemical environment. Similarly, the ¹³C NMR spectrum will show distinct signals for the three carbon atoms in the molecule. The purity of a 3-HP sample can be assessed by quantitative NMR (qNMR), where the integral of the analyte signals is compared to that of a certified internal standard of known concentration. nih.govmestrelab.comnih.gov
The table below summarizes the characteristic spectroscopic data for this compound.
| Spectroscopic Technique | Characteristic Data |
| Infrared (IR) Spectroscopy | |
| O-H stretch | 3600-3200 cm⁻¹ (broad) |
| C-H stretch | 3000-2850 cm⁻¹ |
| C≡N stretch | ~2250 cm⁻¹ |
| ¹H NMR Spectroscopy (in CDCl₃) | |
| -CH₂OH | ~3.85 ppm (triplet) |
| -CH₂CN | ~2.61 ppm (triplet) |
| ¹³C NMR Spectroscopy | |
| -C≡N | ~118 ppm |
| -CH₂OH | ~58 ppm |
| -CH₂CN | ~20 ppm |
This interactive data table presents the key spectroscopic signatures of this compound used for its identification and structural confirmation. chemicalbook.comnist.gov
Theoretical and Computational Investigations of 3 Hydroxypropionitrile
Density Functional Theory (DFT) Studies on 3-Hydroxypropionitrile
Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and thermochemical properties with a favorable balance of accuracy and computational cost.
Theoretical calculations have identified four different conformations for this compound that correspond to local minima on the potential energy surface iaea.orgresearchgate.net. The most stable conformer features a gauche arrangement, which is stabilized by a weak intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the π-bond charge cloud of the nitrile group iaea.orgresearchgate.net. This preference for the gauche conformation is significant because it is contrary to the typical trend where trans isomers are favored due to reduced steric hindrance. The stabilizing intramolecular interaction in the gauche form is not present in the trans isomers cambridge.org.
In the solid state, 3-HPN has been shown to crystallize into two distinct phases at low temperatures, one stable and one metastable, which have been characterized using a combination of experimental X-ray powder diffraction and dispersion-corrected DFT calculations for structural refinement and optimization researchgate.netcambridge.org.
Stable Crystal-II Phase : This phase is orthorhombic (space group Pbca) and consists of 3-HPN molecules in the energetically favored gauche conformation cambridge.org.
Metastable Crystal-I Phase : This phase is monoclinic (space group P21/n) and is more complex, containing a mix of conformations with two molecules in the gauche form and one in an anti-gauche conformation cambridge.org.
DFT computations revealed that the energy difference between these two crystalline phases is remarkably small, less than 0.5 kJ mol−1, which helps to explain the observed variability in phase formation upon repeated crystallizations researchgate.netcambridge.org.
| Crystalline Phase | Symmetry | Molecular Conformation(s) | Relative Stability |
|---|---|---|---|
| Crystal-II | Orthorhombic | Gauche | Stable |
| Crystal-I | Monoclinic | Two Gauche, One Anti-gauche | Metastable |
Thermochemical properties of 3-HPN have been investigated through both experimental methods and high-level ab initio molecular orbital calculations. The standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) at 298.15 K was experimentally determined to be -(91.2 ± 1.4) kJ·mol-1 iaea.orgresearchgate.net.
To complement these experimental findings, high-level ab initio molecular orbital calculations at the G3 level were performed iaea.orgresearchgate.net. The calculated values for the enthalpy of formation of the most stable gauche conformer, using atomization and isodesmic bond separation reactions, were -94.7 kJ·mol-1 and -95.0 kJ·mol-1, respectively iaea.orgresearchgate.net. These theoretical values are in excellent agreement with the experimental data, validating the accuracy of the computational models used.
| Method | Value (kJ·mol-1) |
|---|---|
| Experimental | -91.2 ± 1.4 |
| Calculated (G3 - Atomization) | -94.7 |
| Calculated (G3 - Isodesmic) | -95.0 |
Molecular Dynamics Simulations of this compound in Condensed Phases
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound in condensed phases are not extensively documented in the cited literature, MD simulations represent a powerful technique for investigating the structural, dynamical, and thermodynamical properties of such systems. This computational method simulates the time evolution of a system of interacting atoms or molecules, allowing for the study of processes that occur over time.
For a polar solvent like 3-HPN, MD simulations could provide valuable insights into:
Liquid Structure : By calculating radial distribution functions, MD can reveal the average distances and coordination numbers between different atoms, offering a detailed picture of the local molecular arrangement in the liquid state.
Hydrogen Bonding Dynamics : The formation, breaking, and lifetime of intermolecular hydrogen bonds can be monitored, providing a dynamic view of the interactions that govern the liquid's properties.
Transport Properties : Key physical properties such as self-diffusion coefficients, viscosity, and thermal conductivity can be calculated from the simulation trajectories, which are crucial for understanding its behavior as a solvent.
The methodology would typically involve defining a force field—a set of parameters describing the potential energy of the system—that accurately represents the intra- and intermolecular interactions of 3-HPN. The system, consisting of many 3-HPN molecules in a simulation box with periodic boundary conditions, would then be simulated for a sufficient length of time to observe the equilibrium behavior of the liquid.
Quantum Chemical Analysis of Reactivity and Intermolecular Interactions of this compound
Quantum chemical calculations offer a framework for understanding the chemical reactivity and non-covalent interactions of molecules. By analyzing the electronic structure, one can predict how a molecule will interact with other chemical species.
Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For 3-HPN, the presence of the hydroxyl (-OH) and nitrile (-C≡N) groups provides sites for both nucleophilic and electrophilic interactions, which can be quantified through these and other quantum chemical descriptors like molecular electrostatic potential maps.
As established by DFT studies, hydrogen bonding is a defining feature of 3-HPN's structure and interactions.
Intramolecular Hydrogen Bonding : In its most stable gauche conformation, 3-HPN exhibits a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the nitrile group. This interaction is crucial for stabilizing this particular conformation over others iaea.orgresearchgate.net.
Intermolecular Hydrogen Bonding : In the condensed phase, the intramolecular interaction gives way to stronger intermolecular hydrogen bonds. In the crystalline state, the hydroxyl group of one molecule forms an O-H⋯O hydrogen bond with the oxygen atom of an adjacent molecule cambridge.org. The organization of these bonds differs between the two identified crystal phases:
In the stable orthorhombic phase (Crystal-II), these bonds form a zig-zag chain running along one of the crystal directions cambridge.org.
In the metastable monoclinic phase (Crystal-I), the molecules are arranged to form a pseudo-31 helical chain of O-H⋯O hydrogen bonds cambridge.org.
DFT calculations have been used to characterize the geometry of these hydrogen bonds. The hydrogen bonding in the orthorhombic phase is considered stronger, with a more linear bond and a moderate donor-to-acceptor distance cambridge.org.
| Parameter | Orthorhombic Phase (Crystal-II) | Monoclinic Phase (Crystal-I) |
|---|---|---|
| Bond Type | Near-linear | More distorted |
| Donor-Acceptor Distances | Moderate | Two similar to Crystal-II, one shorter |
| Overall Strength | Stronger | More distorted overall environment |
The properties of 3-HPN make it an interesting component for electrolytes, and theoretical modeling has been used to understand ion transport in these systems. A notable example is the study of a solid-state electrolyte formed from Lithium Iodide (LiI) and 3-HPN, specifically the compound LiI(this compound)2 nih.gov.
Ab initio calculations were performed on the single-crystal structure of this compound to investigate its ion transport mechanism. The calculations focused on determining the activation energy for the diffusion of both lithium (Li+) and iodine (I-) ions within the crystal lattice nih.gov.
The results showed a significant difference in the mobility of the two ions:
The activation energy for the diffusion of iodine was calculated to be 0.73 eV nih.gov.
The activation energy for the diffusion of the lithium ion was much higher, at 8.39 eV nih.gov.
This large disparity in activation energies indicates that iodine is the primary mobile species, while the lithium ions are relatively immobile within the lattice. This characteristic defines the material as a mono-ion conductor, which is a favorable property for solid electrolytes in applications like dye-sensitized solar cells (DSSCs), as it can reduce concentration polarization effects and improve device performance nih.gov.
Future Research Directions and Sustainable Prospects for 3 Hydroxypropionitrile
Innovation in Green Synthetic Routes for 3-Hydroxypropionitrile
The traditional synthesis of this compound involves processes that are often reliant on petroleum-derived feedstocks and can generate significant waste. The future of 3-HPN production hinges on the development of green synthetic routes that prioritize the use of renewable resources, minimize hazardous substances, and maximize efficiency.
Current research explores both chemical and biological pathways. One promising approach involves the continuous process manufacturing of 3-HPN from acrylonitrile (B1666552) and water. This method focuses on maximizing yield and efficiency by recycling unreacted acrylonitrile and by-products, aligning with the green chemistry principle of waste prevention. google.comgoogle.com For instance, a continuous process involving a reactive distillation step can achieve yields as high as 89.4% by fragmenting the primary by-product, bis(cyanoethyl) ether, back into 3-HPN and acrylonitrile. google.com
Furthermore, significant innovation is occurring in the production of 3-HPN's key derivative, 3-hydroxypropionic acid (3-HP), from renewable feedstocks. rsc.org This hybrid biological-catalytic approach uses sugars derived from biomass to produce 3-HP, which can then be used to synthesize a range of chemicals, including renewable acrylonitrile. sciencedaily.com Research into the catalytic conversion of biomass, such as lignocellulose, into platform molecules is a critical area that supports the sustainable sourcing of precursors for 3-HPN and its derivatives. mdpi.com This strategy reduces reliance on fossil fuels and utilizes abundant, non-food biomass, representing a significant step towards a sustainable chemical industry. researchgate.net
Rational Design of Next-Generation Materials Leveraging this compound Derivatives
This compound is a valuable starting material for a variety of chemicals, most notably 3-hydroxypropionic acid (3-HPA), a key building block for next-generation biodegradable polymers. nbinno.com The rational design of these materials is a major research focus, aiming to create polymers with tailored properties for specific applications while ensuring their environmental compatibility.
These advanced polymers, including polyesters, polyamides, and polyurethanes derived from 3-HPA, offer a sustainable alternative to conventional plastics derived from petrochemicals. nbinno.comsetu.ie Their applications are extensive and rapidly growing, particularly in the biomedical field. For example, polymers such as polylactic acid (a polyester (B1180765) with structural similarities to those derivable from 3-HP) are used in drug delivery systems, tissue engineering, and the creation of 3D porous scaffolds for organ bioprinting. biomedres.usnih.gov The biodegradability and biocompatibility of these materials are crucial advantages. mdpi.com
Future research in this area will focus on fine-tuning the properties of these polymers by controlling their molecular architecture. This includes adjusting degradation rates, mechanical strength, and solubility to meet the demands of advanced applications, from specialized medical devices to sustainable packaging solutions. nih.gov
Advanced Biotechnological Engineering for Enhanced this compound Bioconversion Efficiency
Biotechnology offers a powerful and sustainable route for producing 3-HPN's derivatives, particularly 3-HP, from renewable resources like glucose and glycerol (B35011). nih.gov Advanced metabolic engineering and synthetic biology are being employed to develop robust microbial cell factories with high efficiency and yield. nih.gov
One key strategy involves the bioconversion of 3-HPN itself into 3-HP. Microorganisms such as Comamonas testosteroni possess nitrile hydratase and amidase enzymes that facilitate this conversion. researchgate.net Research has demonstrated that using immobilized C. testosteroni cells can lead to very high titers of 3-HP, reaching up to 184.7 g/L, showcasing the industrial potential of this biocatalytic route. researchgate.netacs.org
Significant efforts are also directed at engineering common industrial microbes like Escherichia coli and Saccharomyces cerevisiae to produce 3-HP directly from sugars. researchgate.netrsc.org These strategies include:
Pathway Optimization: Introducing and optimizing metabolic pathways, such as the malonyl-CoA pathway, to channel carbon flux towards 3-HP production. elifesciences.org
Enzyme Engineering: Identifying and engineering key enzymes, like the aldehyde dehydrogenase GabD4 from Cupriavidus necator, to improve their activity and efficiency, thereby reducing the accumulation of toxic intermediates. nih.govbohrium.com
Through these advanced engineering efforts, researchers have significantly increased 3-HP titers, with some engineered E. coli strains producing up to 71.9 g/L. nih.govbohrium.com
| Microorganism | Substrate/Precursor | Key Engineering Strategy | Achieved Titer (g/L) |
|---|---|---|---|
| Comamonas testosteroni | This compound | Whole-cell biocatalysis | 184.7 |
| Escherichia coli | Glycerol | Engineering of aldehyde dehydrogenase (GabD4) | 71.9 |
| Escherichia coli | Glucose | Malonyl-CoA pathway optimization, by-product knockout | 48.8 |
| Saccharomyces cerevisiae | Glucose | Dynamic control of energy metabolism | 18.1 |
Astrochemistry and Detection of this compound in Interstellar Environments
Astrochemistry, the study of molecules in space, provides insights into the chemical origins of stars, planets, and potentially life. The interstellar medium (ISM) is a rich chemical environment where a diverse array of organic molecules has been detected, often using radio astronomy to identify their unique rotational spectra. greenbankobservatory.orgmit.edu
While this compound itself has not yet been definitively detected in interstellar space, the search for it and related molecules is an active area of research. Its structural complexity, containing both hydroxyl (-OH) and nitrile (-CN) functional groups, makes it a molecule of significant prebiotic interest. The detection of simpler nitriles and other complex organic molecules (COMs) suggests that the chemical pathways for forming species like 3-HPN could exist. researchgate.net
Recent astronomical surveys have successfully identified related molecules, which underscores the plausibility of finding 3-HPN in the future:
Glycolonitrile (HOCH₂CN): An isomer of 3-HPN, this key prebiotic molecule has been detected toward the solar-type protostar IRAS16293-2422 B. researchgate.netarxiv.org
3-Hydroxypropanal (HOCH₂CH₂CHO): This molecule, structurally similar to 3-HPN, has been tentatively detected in the G+0.693-0.027 molecular cloud. arxiv.org
Astrochemical models are used to simulate the complex reaction networks in the gas phase and on the surfaces of icy dust grains to predict the abundances of molecules. nasa.govarxiv.orginaf.itresearchgate.net The future inclusion of 3-HPN in these models, informed by laboratory spectroscopic data, will be crucial for guiding astronomical searches and understanding its potential formation pathways in cosmic environments.
Integration of this compound Research with Principles of Circular Economy and Green Chemistry
The long-term vision for this compound is to embed its production and use firmly within the principles of the circular economy and green chemistry. This requires a holistic approach that considers the entire lifecycle of the chemical and its derived products. mdpi.com
Green Chemistry Principles in Action: The research directions for 3-HPN align closely with the 12 Principles of Green Chemistry. yale.eduacs.org
Use of Renewable Feedstocks: Shifting from petroleum to biomass (like lignocellulose and sugars) for producing 3-HPN precursors is a primary goal. illinois.edubohrium.com
Catalysis: Employing highly selective biocatalysts (enzymes and whole cells) and chemocatalysts reduces the need for stoichiometric reagents and minimizes waste. researchgate.netacs.org
Design for Energy Efficiency: Developing continuous manufacturing processes and biocatalytic routes that operate under mild conditions (ambient temperature and pressure) lowers the energy requirements of production. google.comyale.edu
Design for Degradation: A key application of 3-HPN derivatives is the creation of biodegradable polymers, which are designed to break down into innocuous products at the end of their life, avoiding persistence in the environment. nbinno.commdpi.com
Circular Economy Integration: The circular economy framework aims to eliminate waste and keep materials in use. Research into 3-HPN contributes to this by:
Valorizing Waste Streams: Using agricultural residues like corn stover and brewer's spent grain as feedstocks for biotechnological production turns waste into a valuable resource. setu.ie
Creating Bio-based Cycles: Producing biodegradable plastics from 3-HPN derivatives enables a circular flow of materials. These bioplastics can be used in applications like agricultural mulch films, which biodegrade in the soil, potentially returning carbon to the natural cycle. setu.ie
By innovating green synthetic routes and designing biodegradable materials, the research community is paving the way for this compound to become a cornerstone of a sustainable and circular chemical industry. rsc.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for producing 3-hydroxypropionic acid (3HP) from 3-hydroxypropionitrile, and what methodological considerations are critical for optimizing yield?
- Answer : 3HP is synthesized via hydrolysis of this compound. Traditional chemical methods involve alkaline hydrolysis using sodium hydroxide, followed by acidification with sulfuric acid. However, this process generates hypersaline wastewater and requires high temperatures, making it environmentally unsustainable . A greener approach employs biocatalysts such as nitrilase enzymes or whole-cell systems (e.g., recombinant E. coli). Key parameters include pH (optimal at 7.5), temperature (55°C for Meyerozyma guilliermondii), and substrate concentration. For example, adding glucose to microbial cultures improves conversion yields to 19.5 g/L 3HP from 35.5 g/L substrate .
Q. What safety protocols and waste management practices are essential when handling this compound in laboratory settings?
- Answer : this compound is toxic and requires strict safety measures:
- Personal protective equipment (PPE): Gloves, protective clothing, and respiratory protection (e.g., ABEK filters) .
- Waste disposal: Segregate and transfer waste to certified treatment facilities to avoid environmental contamination. Hypersaline byproducts from chemical hydrolysis must be neutralized before disposal .
- Hazard mitigation: Avoid skin contact and inhalation; work in fume hoods with adequate ventilation .
Q. What purification methods are effective for isolating high-purity this compound from raw mixtures?
- Answer : Conventional methods like distillation and extraction struggle with high-purity isolation due to the compound’s thermal sensitivity. Wiped molecular distillation (WMD) achieves >99.5% purity by optimizing parameters:
- Temperature: 50–70°C.
- Pressure: <1 Pa.
- Feed flow rate: 1.5 mL/min.
This method minimizes thermal degradation and is scalable for industrial research .
Advanced Research Questions
Q. How can enzymatic hydrolysis of this compound be optimized to address scalability and inhibitor challenges in bioreactor systems?
- Answer : Recombinant E. coli expressing nitrilase genes enables efficient hydrolysis. Immobilization of cells enhances stability, allowing reuse for 30 batches with 184.7 g/L 3HP yield. Key optimizations:
- Substrate tolerance: Immobilized cells hydrolyze up to 497 g/L this compound.
- Inhibitor management: Ag⁺ and Pb²⁺ inhibit nitrilase activity; chelating agents or ion-exchange resins mitigate this .
- Process integration: Couple with in-situ product removal (ISPR) to reduce end-product inhibition .
Q. What experimental strategies resolve contradictions between chemical and biocatalytic routes for 3HP production in terms of environmental impact vs. yield efficiency?
- Answer : Chemical routes offer high volumetric productivity (e.g., 320 g/L in 24 hours) but generate toxic waste. Biocatalytic methods, while greener, face lower yields due to substrate/product inhibition. Hybrid approaches are promising:
- Two-stage systems : Chemical hydrolysis for bulk conversion, followed by enzymatic polishing to reduce waste.
- Metabolic engineering : Enhance microbial tolerance to high substrate concentrations via adaptive laboratory evolution .
- Life-cycle analysis (LCA) : Quantify environmental trade-offs using metrics like E-factor (kg waste/kg product) .
Q. How does this compound function as a ligand in solid-state electrolytes, and what electrochemical properties make it suitable for lithium-ion batteries?
- Answer : In LiI/3-hydroxypropionitrile (1:4 molar ratio) electrolytes, the nitrile (-CN) and hydroxyl (-OH) groups coordinate Li⁺ ions, enabling ion transport. However, iodine addition disrupts conductivity via non-Grotthuss mechanisms. Key findings:
- Ionic conductivity decreases with increasing I₂ concentration.
- Structural studies (e.g., FTIR, XRD) reveal that HPN’s molecular geometry stabilizes Li⁺ coordination, enhancing interfacial contact with electrodes .
Methodological Considerations for Data Reporting
- Statistical rigor : Use ANOVA or regression models to analyze parameter effects (e.g., temperature, pH) on yield. Report confidence intervals and replicate counts .
- Ethical compliance : Adhere to NIH guidelines for preclinical data reporting, including detailed experimental conditions and raw data retention for 5–10 years .
- Environmental regulations : Align with NSF Standard 60 for contaminant thresholds (0.01 mg/L in water) when studying environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
